N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a small-molecule sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methylene-linked benzenesulfonamide moiety. The benzene ring is further modified with a methoxy group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-5-6-12(22-4)13(9-11)23(20,21)17-10-14-16-8-7-15(18-14)19(2)3/h5-9,17H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGMLGWWVDEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C15H20N4O3S
- Molecular Weight: 336.41 g/mol
- IUPAC Name: this compound
This compound features a pyrimidine ring, a methoxy group, and a sulfonamide moiety, which are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group enhances lipophilicity, facilitating cellular uptake. The sulfonamide moiety is known for its role in inhibiting enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, particularly those related to nucleotide synthesis.
- Receptor Interaction: It can bind to specific receptors, modulating signaling pathways that regulate cell growth and proliferation.
Biological Activity
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown inhibition of bacterial growth in vitro against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death .
Case Studies
- Inhibition of Cancer Cell Proliferation
-
Antimicrobial Efficacy
- Another study assessed the antimicrobial activity of similar sulfonamide derivatives against various pathogens. The results indicated that these compounds exhibited concentration-dependent inhibition of bacterial growth, supporting their potential use in treating infections.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes, based on evidence:
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Backbone and Warhead: The target compound lacks the acrylamide "warhead" seen in osimertinib and befotertinib, which enables covalent binding to cysteine residues in kinases . Instead, its sulfonamide group may enhance solubility and hydrogen-bond interactions with target proteins . Osimertinib and befotertinib incorporate indole or trifluoroethyl-indole groups, which improve selectivity for mutant EGFR isoforms, whereas the target compound’s dimethylaminopyrimidine may prioritize ATP-binding pocket interactions .
The dimethylamino group on pyrimidine may enhance basicity and membrane permeability relative to morpholine or thiazole substituents in other sulfonamides .
Biological Activity: Osimertinib and befotertinib exhibit nanomolar potency against EGFR T790M mutants due to their acrylamide-mediated covalent binding . The target compound’s mechanism remains speculative but may resemble non-covalent inhibitors like lapatinib, leveraging sulfonamide and pyrimidine for reversible target engagement. ’s thiazole-pyrimidine sulfonamide shows moderate kinase inhibition (purity: 98%, RP-HPLC), suggesting that the target compound’s dimethylamino group could improve affinity or selectivity .
Physicochemical and Pharmacological Insights
- Synthetic Feasibility : The target compound’s synthesis could parallel routes in and , utilizing Suzuki coupling for pyrimidine assembly and nucleophilic substitution for sulfonamide linkage .
- Selectivity : The absence of a reactive acrylamide warhead may reduce off-target effects but also limit potency against resistant mutants like EGFR T790M .
Q & A
Q. What are the common synthetic routes for synthesizing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of sulfonamide-pyrimidine hybrids typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonamide Formation: Reacting a substituted benzenesulfonyl chloride with an amine-containing pyrimidine intermediate under basic conditions (e.g., potassium carbonate or sodium hydride in anhydrous DMF) .
- Pyrimidine Functionalization: Introducing the dimethylamino group at the pyrimidine C4 position via palladium-catalyzed cross-coupling or direct alkylation .
- Solvent and Catalyst Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while bases like NaH or K₂CO₃ facilitate deprotonation .
- Temperature Control: Reactions are often conducted at 60–100°C to balance reactivity and intermediate stability .
Critical Considerations:
- Monitor pH to avoid premature hydrolysis of sulfonamide intermediates.
- Purify intermediates via column chromatography to prevent side-product carryover .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: Spectroscopic Methods:
- NMR (¹H/¹³C): Assign peaks using DEPT and HSQC to resolve overlapping signals from the pyrimidine ring (δ 7.5–8.5 ppm) and sulfonamide protons (δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks with <2 ppm mass error .
Crystallographic Methods:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement, focusing on resolving torsional angles between the pyrimidine and benzene rings to confirm stereoelectronic effects .
- Hydrogen Bond Analysis: Identify intramolecular N–H⋯N/O interactions (e.g., bond lengths ~2.8–3.0 Å) to validate conformational stability .
Data Interpretation Tip:
- Compare experimental bond angles with DFT-optimized geometries to detect crystallographic packing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar sulfonamide-pyrimidine derivatives?
Methodological Answer: Systematic SAR Analysis:
- Functional Group Variation: Compare analogues with substituents at the pyrimidine C4 (e.g., dimethylamino vs. piperidinyl) and sulfonamide para-position (methoxy vs. halogen) to isolate pharmacophoric motifs .
- In Silico Docking: Use molecular dynamics simulations to assess binding affinity differences toward targets like kinases or bacterial enzymes .
Case Study:
- A 2023 study found that replacing the dimethylamino group with a piperidinyl moiety increased antibacterial efficacy by 40%, attributed to improved membrane permeability .
Experimental Validation:
Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing by-products?
Methodological Answer: Key Strategies:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings; the latter reduces costs but may require higher temperatures .
- By-Product Mitigation:
Case Example:
- A 2024 study achieved 85% yield by switching from batch to continuous flow synthesis, reducing epimerization of the chiral pyrimidine center .
Q. How can hydrogen bonding and molecular interactions in the crystal structure inform drug design?
Methodological Answer: Crystallographic Insights:
- Intermolecular Interactions: Identify C–H⋯O/N bonds (e.g., between sulfonamide oxygen and pyrimidine C–H) that stabilize crystal packing. These interactions correlate with solubility and melting point .
- Torsional Flexibility: Measure dihedral angles between aromatic rings (e.g., 12.8° in pyrimidine-phenyl systems) to predict conformational rigidity and target binding .
Design Implications:
- Introduce substituents (e.g., fluorine at the benzene ring) to strengthen C–H⋯π interactions, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
